| Parameter | Value | Additional Context |
|---|---|---|
| Elimination Half-life (t₁/₂) | 5-8 hours [1] [2] | Time for plasma concentration to reduce by half. |
| Volume of Distribution (Vd) | 3-4 L/kg [1] [2] | Suggests wide distribution into tissues. |
| Plasma Protein Binding | 70-85% [1] [2] | Primarily to plasma proteins. |
| Bioavailability | Well absorbed [3] [2] | Exact oral percentage not specified in sources. |
| Time to Peak (Oral) | 1-2 hours [2] | For a 50 mg film-coated tablet: C~max~ 72.6 ng/mL, T~max~ 2.7 hours [1]. |
| Clearance (CL) | Predominantly renal [1] | Specific clearance rate value not provided in sources. |
| Primary Elimination Route | Urine (as metabolites) [1] [2] | 1-3% of diphenhydramine excreted unchanged [1]. |
This compound is a salt compound that dissociates in the body into its two active components: diphenhydramine (an ethanolamine-derivative antihistamine) and 8-chlorotheophylline (a xanthine derivative) [1] [3]. Its antiemetic and antivertigo effects are primarily attributed to the diphenhydramine moiety [4] [3].
The following diagram illustrates the metabolic fate of this compound after ingestion and dissociation:
Understanding how these parameters are derived is crucial for drug development. Below are methodologies from recent research.
A 2025 study optimized fast-dispersible this compound tablets (50 mg) using a Central Composite Design (CCD) [5]. The methodology provides a robust framework for pre-clinical formulation screening.
The same study used GastroPlus software (version 9.8.3) to perform Physiologically Based Pharmacokinetic (PBPK) modeling [5]. This in-silico approach is increasingly used to predict human pharmacokinetics and reduce reliance on in vivo studies.
The workflow for this integrated in vitro and in silico approach is shown below:
The table below summarizes the fundamental chemical and regulatory characteristics of dimenhydrinate.
| Property | Description |
|---|---|
| Chemical Name | 2-(diphenylmethoxy)-N,N-dimethylethanaminium 8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-ide [1] |
| Composition Ratio | 1:1 salt of Diphenhydramine and 8-Chlorotheophylline [2] |
| Molecular Formula | C₂₄H₂₈ClN₅O₃ [3] |
| Average Mass | 469.97 g/mol [3] [1] |
| Regulatory Status | Over-the-counter (OTC) in the US and Canada [2] |
The specific percentage composition of the two active moieties in the dried salt is detailed in the following table.
| Component | Percentage in this compound (Dried Basis) | Role in the Formulation |
|---|---|---|
| Diphenhydramine | 53% - 55.5% [2] [3] [4] | Primary active agent; H1 receptor antagonist responsible for antiemetic and sedative effects [2] [5]. |
| 8-Chlorotheophylline | 44% - 47% [3] [4] | Mild stimulant intended to reduce the drowsiness caused by diphenhydramine [2] [6] [7]. |
The following methodology, adapted from research, describes the construction of an electrochemical sensor for the simultaneous detection of diphenhydramine (DIP) and 8-chlorotheophylline (CTP) in this compound [8].
Sensor Fabrication Workflow: The experimental procedure for preparing the modified electrode involves a two-step deposition process, which can be visualized as follows:
Electrochemical sensor fabrication workflow.
Materials and Reagents:
Procedure:
Sensor Performance Metrics:
The table below compares the mechanistic and pharmacokinetic profiles of this compound's components.
| Parameter | Diphenhydramine Component | 8-Chlorotheophylline Component |
|---|---|---|
| Primary Mechanism of Action | Antagonism of H1 histamine receptors; also exhibits antimuscarinic / anticholinergic activity [2] [3] [5]. | Adenosine receptor blockade [3] [6]. |
| Therapeutic Role | Provides primary antiemetic effect by calming the inner ear and blocking nausea-triggering chemicals in the brain [9] [5]. | Provides mild stimulant effect to counter diphenhydramine-induced drowsiness [2] [7]. |
| Time to Peak Concentration (Tmax) | ~2 - 2.7 hours (oral administration) [2] [3] | Information not specified in search results |
| Elimination Half-Life | 5 - 8 hours [2] [3] | Information not specified in search results |
| Metabolism | Extensive first-pass metabolism in the liver, primarily by CYP2D6, CYP1A2, CYP2C9, and CYP2C19 [3] [5]. | Information not specified in search results |
| Protein Binding | 70% - 85% (as this compound) [3] | Information not specified in search results |
The table below summarizes the human cytochrome P450 (CYP) enzymes involved in the N-demethylation of diphenhydramine, which is its main metabolic pathway [1].
| CYP Enzyme | Affinity/Role | Contribution & Notes |
|---|---|---|
| CYP2D6 | High-affinity [1] | Major metabolic pathway; exhibits saturable, Michaelis-Menten kinetics at low, clinically relevant concentrations [1]. |
| CYP1A2 | Low-affinity [1] | Minor metabolic pathway; contributes to overall clearance, especially at higher concentrations [1]. |
| CYP2C9 | Low-affinity [1] | Minor metabolic pathway; contributes to overall clearance, especially at higher concentrations [1]. |
| CYP2C19 | Low-affinity [1] | Minor metabolic pathway; contributes to overall clearance, especially at higher concentrations [1]. |
The following studies provide details on the experimental approaches used to investigate diphenhydramine metabolism.
This study aimed to identify the specific human CYP enzymes involved in diphenhydramine N-demethylation [1].
This clinical study demonstrated that diphenhydramine is not only a substrate but also an inhibitor of CYP2D6 in humans [2].
The relationship between diphenhydramine and the CYP2D6 enzyme, encompassing its roles as both a substrate and an inhibitor, can be visualized as follows:
This diagram illustrates the dual interaction of diphenhydramine with the CYP2D6 enzyme, which underlies its metabolic fate and drug interaction potential.
The dual relationship with CYP2D6 has direct clinical consequences, as diphenhydramine can significantly alter the pharmacokinetics of co-administered drugs that are CYP2D6 substrates.
The table below summarizes the key quantitative data found in the search results. Critical data, notably the peak plasma concentration (Cmax) and area under the curve (AUC), are unavailable.
| Parameter | Value | Note / Context |
|---|---|---|
| Plasma Protein Binding | 70-85% [1] | - |
| Time to Peak Plasma Concentration (T~max~) | 1-2 hours [1] | For diphenhydramine after this compound administration. |
| Volume of Distribution (V~d~) | 3-4 L/kg [1] | - |
| Elimination Half-Life (T~1/2~) | 5-8 hours [1] | For the diphenhydramine component. |
| Bioavailability of Diphenhydramine | - | Incomplete; sublingual and oral show comparable bioavailability [2]. |
While full experimental protocols are not detailed, the search results describe methodologies from key pharmacokinetic studies.
This compound is a salt composed of two active molecules: diphenhydramine (an ethanolamine-class H1 receptor antagonist) and 8-chlorotheophylline (a xanthine derivative with stimulant properties) [3] [4].
This compound mechanism of action and effects
The available data is insufficient for a comprehensive whitepaper. Key gaps include:
The Biopharmaceutics Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability.
| Property | BCS Classification | Details |
|---|---|---|
| BCS Class | Class II [1] | Low Solubility, High Permeability |
| Aqueous Solubility | Poor (Low) [2] [3] [1] | Characterized as poorly soluble in water. |
| Bioavailability | Poor [1] | Low solubility is a major factor limiting its bioavailability. |
| Permeability | High (Evidence-Based) | As a salt of diphenhydramine, it is expected to have high permeability. Diphenhydramine, its primary component, has demonstrated efficient, pH-dependent transport across intestinal epithelia in Caco-2 cell models, indicating a carrier-mediated process [4] [5]. |
Dimenhydrinate's poor solubility presents a significant challenge in drug development, driving the exploration of advanced formulation techniques.
| Strategy | Formulation Details | Experimental Findings |
|---|
| Self-Emulsifying Drug Delivery Systems (SEDDS) [2] | A pre-concentrate of oils, surfactants (e.g., Labrasol), and co-surfactants (e.g., Transcutol HP) that forms a fine emulsion (60-220 nm droplets) upon aqueous dilution. | Permeation Enhancement: SEDDS increased drug permeability across bovine nasal mucosa by up to 2.8-fold compared to an unformulated drug solution [2]. Nasal Delivery: Posited as a promising approach for rapid systemic delivery, bypassing first-pass metabolism [2]. | | Fast-Dissolving Oral Films [3] | Uses hydrophilic polymer (HPMC E5) and a co-solvent (ethanol) to enhance solubility. Incorporates superdisintegrants (croscarmellose sodium) for rapid breakdown. | Rapid Release: Optimized films disintegrated in approximately 25 seconds and achieved over 99% drug release within 210 seconds [3]. Pediatric Use: Designed as a patient-friendly dosage form, especially for vomiting patients [3]. | | Supercritical Fluid Technology [1] | Uses supercritical CO₂ (with/without ethanol co-solvent) as a solvent for processing. Aims to create advanced drug delivery systems by improving dissolution properties. | Solubility Data: Research measured this compound solubility in supercritical CO₂ across pressures (17-41 MPa) and temperatures (308-348 K) to design efficient formulation processes [1]. |
For researchers looking to replicate or build upon these studies, here are the core methodologies.
The high permeability of this compound is largely attributed to its diphenhydramine component, which is actively transported, and its metabolism involves several key cytochrome P450 enzymes.
This diagram illustrates the dissociation, absorption, and primary metabolic pathway of this compound, which is primarily mediated by the high-affinity enzyme CYP2D6 [6] [7]. This has direct clinical relevance, as co-administration with CYP2D6 inhibitors (like diphenhydramine itself) can significantly alter the disposition of other drugs that are CYP2D6 substrates [8].
The table below summarizes key parameters from validated HPLC methods for analyzing this compound (DMH), both alone and in combination with Cinnarizine (CIN).
| Parameter | Method for DMH & CIN [1] | Method for DMH & CIN [2] | Method for DMH in Plasma [3] |
|---|---|---|---|
| Analytical Column | C8 Column | XBridge RP-C18 (4.6 × 250 mm, 5 µm) | C-18 Column (250 × 4.6 mm, 10µm) |
| Mobile Phase | 0.05 M KH₂PO₄ (pH=3):Methanol (35:65, v/v) | Acetonitrile: 0.1% SLS in water (90:10, v/v) | Ammonium Bicarbonate in Water:Methanol |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | 0.5 mL/min |
| Detection Wavelength | 240 nm | 215 nm | 229 nm |
| Retention Time (Rt) | DMH: 3.27 min; CIN: 6.95 min | Information not specified in excerpt | Information not specified in excerpt |
| Linearity Range | DMH: 3–30 µg/mL; CIN: 2–20 µg/mL | DMH: 2–25 µg/mL; CIN: 1–25 µg/mL | 6–380 ng/mL (in plasma) |
| Injection Volume | Not specified | Not specified | Not specified |
Here is a detailed methodology based on the experimentally designed RP-HPLC method for the simultaneous analysis of this compound and cinnarizine, which can be adapted for this compound alone [2].
The following diagram outlines the key stages of the HPLC method development and validation process:
The developed method must be validated according to the ICH Q2(R1) guideline. The following table outlines the key validation parameters and their target criteria, derived from the cited research [1] [2] [4].
| Validation Parameter | Procedure & Target Criteria |
|---|---|
| Linearity & Range | Prepare and analyze standards at 5-6 concentration levels. The correlation coefficient (r) should be ≥ 0.999. A linear regression model (y = mx + c) is typically used [4]. |
| Precision | Repeatability (Intra-day): Analyze multiple injections (n=6) of a standard preparation on the same day. RSD should be < 1.0%. Intermediate Precision (Inter-day): Perform the analysis on different days or by a different analyst. RSD should be < 2.0% [1] [2]. | | Accuracy (Recovery) | Perform a standard addition method at 80%, 100%, and 120% of the target concentration. The mean recovery should be between 98.0% - 102.0% [4]. | | Specificity | The method should be able to resolve the analyte peak from known impurities and excipients. This can be demonstrated by analyzing a placebo and spiked samples [1] [2]. | | Robustness | Deliberately introduce small changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), and temperature (±2°C). The system suitability parameters should remain within specified limits [2]. | | LOD & LOQ | Determine based on Signal-to-Noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ. For DMH in formulations, LOQ can be in the low µg/mL range [2]. |
The protocols summarized here are based on current research and provide a solid foundation for developing and validating a reliable HPLC method for this compound tablet analysis. Adapting these conditions to your specific instrument and requirements, followed by rigorous validation, will ensure accurate and reproducible results.
The developed method uses 0.1 M Hydrochloric Acid (HCl) as a solvent, with a primary wavelength of 276.20 nm for the absorbance method. The Area Under the Curve (AUC) method measures the integral across the wavelength range of 245.60 nm to 304.60 nm [1].
The calibration curve for this method is linear across a concentration range of 10 to 30 μg/mL. The table below summarizes the key validation parameters obtained from the study [1].
| Parameter | Specification/Result |
|---|---|
| Analytical Technique | Ultraviolet (UV) Spectrophotometry |
| Solvent | 0.1 M Hydrochloric Acid (HCl) |
| Wavelength (Absorbance) | 276.20 nm |
| Wavelength Range (AUC) | 245.60 - 304.60 nm |
| Calibration Range | 10 - 30 μg/mL |
| Absorbance Method | |
| - Regression Equation | y = 0.105 + 0.019x |
| - Correlation Coefficient (r) | 0.99983 |
| AUC Method | |
| - Regression Equation | y = 2.248 + 0.472x |
| - Correlation Coefficient (r) | 0.9985 |
| Detection (LOD) / Quantitation (LOQ) | |
| - LOD (Absorbance) | 1.84 μg/mL |
| - LOQ (Absorbance) | 5.58 μg/mL |
| - LOD (AUC) | 7.50 μg/mL |
| - LOQ (AUC) | 22.74 μg/mL |
| Application to Marketed Tablets | |
| - Trademark Tablet (by Absorbance) | 105.09% |
| - Trademark Tablet (by AUC) | 104.56% |
| - Generic Tablet (by Absorbance) | 93.86% |
| - Generic Tablet (by AUC) | 94.34% |
Accurately weigh about 10 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and make up to the volume with 0.1 M HCl to obtain a primary stock solution with a concentration of approximately 100 μg/mL [1].
The following diagram illustrates the complete analytical workflow.
Dimenhydrinate (DMH) is an antihistamine drug with antiemetic effects, chemically composed of a 1:1 compound of diphenhydramine and 8-chlorotheophylline [1]. The presence of related substances and impurities, such as benzophenone (a toxic impurity), diphenylmethane, diphenylmethanol, orphenadrine, caffeine, and 8-chlorocaffeine, can affect the safety and efficacy of the pharmaceutical product [1] [2].
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and analyzing complex mixtures. This method provides excellent resolution of DMH from its potential impurities in less than 15 minutes, making it a valuable tool for quality assessment [1].
For reliable results, configure your GC-MS system with the following parameters.
Table 1: Instrumental Parameters for GC-MS Analysis
| Parameter | Specification |
|---|---|
| GC System | Agilent Technologies 7890A [1] |
| Mass Spectrometer | 5975C VL Agilent mass selective detector (MSD) [1] |
| Column | Rtx-200 (trifluoropropylmethyl polysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness [1] |
| Carrier Gas | Helium (purity >99.999%) [1] |
| Flow Rate | 0.7 mL/min [1] |
| Injection Mode | Splitless [1] |
| Injection Volume | 1 µL [1] |
| Inlet Temperature | 300 °C [1] |
| MS Transfer Line | 275 °C [1] |
| Ionization Mode | Electron Impact (EI), 70 eV [1] |
| Ion Source Temperature | 230 °C [1] |
| Temperature Program | Initial: 100 °C (hold 1 min) → Ramp 1: 25 °C/min to 180 °C (hold 8 min) → Ramp 2: 25 °C/min to 250 °C [1] |
Choice of Capillary Column: The trifluoropropylmethyl polysiloxane (Rtx-200) column is critical. It provides superior separation for structurally related compounds like benzhydrol and benzophenone, which other non-polar columns fail to resolve adequately. It also offers shorter retention times, enhancing analysis efficiency [1].
Follow these procedures for calibration standards and tablet samples.
Standard Solution Preparation:
Tablet Dosage Form Preparation:
The diagram below outlines the complete GC-MS method workflow for the analysis of this compound.
Table 2: Method Validation Parameters
| Validation Parameter | Result / Requirement |
|---|---|
| Linearity Range | 50 - 500 µg/mL [1] |
| Determination Coefficient (R²) | ≥ 0.9982 [1] |
| Accuracy (Recovery) | > 96.80% [1] |
| Column Performance (Theoretical Plates) | ~8150 (diphenhydramine), ~9890 (8-chlorotheophylline) [1] |
| Peak Tailing | 1.04 (diphenhydramine), 0.86 (8-chlorotheophylline) [1] |
Dimenhydrinate is an over-the-counter medication widely used for the prevention and treatment of nausea, vomiting, dizziness, and motion sickness. Chemically, it is a salt composed of diphenhydramine (53%-55.5%) and 8-chlorotheophylline (44%-47%) in a 1:1 ratio, with the diphenhydramine component providing primary antiemetic effects through H1 histamine receptor antagonism and the 8-chlorotheophylline component counteracting drowsiness through adenosine receptor blockade [1] [2]. This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability, making it an ideal candidate for formulation approaches that enhance dissolution characteristics [3].
Orally disintegrating tablets (ODTs) represent a patient-centric dosage form that rapidly disintegrates in the oral cavity without the need for water or chewing. The European Pharmacopoeia defines orodispersible tablets as those that disperse readily in the mouth before swallowing, while the US FDA specifies disintegration within seconds [4]. For this compound, ODT formulations offer significant advantages for specific patient populations, including pediatric, geriatric, and patients with swallowing difficulties, as well as those experiencing active nausea who may have difficulty swallowing conventional tablets [5] [4]. The pre-gastric absorption of API from this formulation type can reduce first-pass metabolism, potentially enhancing bioavailability compared to conventional tablets [3].
Table 1: this compound Therapeutic Applications and Dosage
| Condition | Patient Population | Dosage | Frequency |
|---|---|---|---|
| Motion sickness | Adults | 50-100 mg | 30 min before travel, then every 4-6 hrs |
| Motion sickness | Pediatric | 5-12.5 mg | 30 min before travel, then every 4-6 hrs |
| Nausea/Vomiting | Adults | 50 mg | Every 4-6 hrs (max 300 mg daily) |
| Nausea/Vomiting | Pediatric | 5-12.5 mg | Every 4-6 hrs (max 300 mg daily) |
| Meniere's disease | Adults | 50-100 mg | As needed |
The global market for this compound demonstrates steady growth with an estimated market size of $250 million in 2025 and a projected Compound Annual Growth Rate (CAGR) of 5% from 2025 to 2033 [6]. The development of ODT formulations aligns with market trends toward convenient and patient-friendly delivery systems, with online sales channels showing particularly accelerated growth. The hospital segment constitutes a substantial portion of the market due to usage in managing post-operative nausea and vomiting, while online sales channels are witnessing rapid growth facilitated by increasing e-commerce adoption [6].
The development of this compound ODTs requires careful excipient selection to achieve optimal disintegration, mechanical strength, and patient acceptability. Superdisintegrants play a critical role in achieving rapid disintegration by creating porous structures and facilitating water uptake through capillary action. Commonly used superdisintegrants include sodium starch glycolate (SSG), croscarmellose sodium (CCS), and croscarmellose sodium (CP) at concentrations typically ranging from 2-8% [3] [4]. Effervescent bases comprising citric acid and sodium bicarbonate can further enhance disintegration through gas production when contacting saliva [4].
Diluents constitute the bulk of the tablet formulation, with microcrystalline cellulose (Avicel PH102) being widely used at concentrations of 15-55% due to its excellent compressibility and mouthfeel properties [3]. Other common diluents include mannitol, which provides pleasant mouthfeel and mild sweetness, aiding in taste masking. Sweeteners such as aspartame and sucralose are incorporated at approximately 1% to improve palatability, while flavoring agents like cherry and tutti-frutti enhance patient acceptance [4]. Lubricants including magnesium stearate (0.5-1%) are essential for preventing sticking during manufacturing [3].
Table 2: Typical Excipient Composition for this compound ODTs
| Excipient Category | Specific Agents | Concentration Range | Function |
|---|---|---|---|
| Diluent | Microcrystalline cellulose (Avicel PH102) | 15-55% | Bulking agent, improves compressibility |
| Superdisintegrant | Sodium starch glycolate (SSG) | 2-8% | Promotes rapid disintegration |
| Superdisintegrant | Croscarmellose sodium (CCS) | 2-8% | Promotes rapid disintegration |
| Superdisintegrant | Croscarmellose sodium (CP) | 2-8% | Promotes rapid disintegration |
| Sweetener | Aspartame | 0.5-1.5% | Sweetness enhancement |
| Lubricant | Magnesium stearate | 0.5-1% | Prevents sticking during compression |
| Effervescent base | Citric acid + Sodium bicarbonate | 2-5% each | Enhances disintegration through gas production |
Quality by Design (QbD) principles should be applied throughout the formulation development process to ensure robust product performance. Central Composite Design (CCD) has been successfully employed to optimize this compound ODT formulations by studying the impact of critical material attributes on key quality responses [3]. In one study, nine formulations (F1-F9) were designed using CCD to investigate the effects of Avicel PH102 (15-55%) and sodium starch glycolate (2-8%) on tablet hardness, disintegration time, and drug release [3].
Research has demonstrated that formulations containing both superdisintegrants and effervescent bases exhibit superior disintegration performance compared to those containing either component alone. One study evaluating 31 formulations across three categories found that tablets containing both superdisintegrants and effervescent bases showed disintegration times of 12-35 seconds, significantly faster than formulations with superdisintegrants alone (16-70 seconds) or effervescent bases alone (47-72 seconds) [4]. The optimized formulation (F2) from another study exhibited excellent characteristics including hardness of 4.2 kg, friability of 0.77%, disintegration time of 19 seconds, and complete drug release within 15 minutes [3].
Taste-masking strategies are critical for patient compliance, particularly in pediatric populations. Approaches include the use of cyclodextrins (hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) and maltodextrins, which can form inclusion complexes with the drug, reducing bitter taste perception [7]. Electronic tongue assessments have confirmed the effectiveness of these taste-masking approaches, with optimized formulations showing taste profiles similar to drug-free preparations [7].
Direct compression represents the most preferred manufacturing method for this compound ODTs due to its cost-effectiveness, high productivity, and suitability for heat and moisture sensitive substances [3]. The method involves minimal processing steps, reducing manufacturing time and costs while enabling continuous production. The general protocol for direct compression is as follows:
Pre-blending: Sift this compound and all excipients through appropriate mesh screens (typically #40-60) to break agglomerates and ensure uniform particle size distribution.
Mixing: Combine the active ingredient with diluents and disintegrants in a suitable blender (V-blender or bin blender) for 15-20 minutes at optimal rpm to achieve homogeneous mixing.
Lubrication: Add the lubricant (magnesium stearate) to the blended powder and mix for an additional 2-3 minutes to prevent over-mixing, which can negatively affect disintegration.
Compression: Compress the final blend using a rotary tablet press equipped with standard round flat-face or concave punches. The compression force should be optimized to achieve sufficient mechanical strength while maintaining rapid disintegration.
The following workflow diagram illustrates the direct compression manufacturing process:
While direct compression is preferred, several alternative methods may be employed for specialized formulations:
Solvent Casting: Particularly suitable for orodispersible films containing this compound. This method involves preparing a polymer solution, incorporating the drug and excipients, casting the solution onto a release liner, and controlled drying [7]. The process enables the production of flexible films with precise dosing, ideal for pediatric applications.
Lyophilization (Freeze-Drying): Creates highly porous structures that disintegrate almost instantaneously in the oral cavity. However, this method is associated with higher production costs and longer processing times, limiting its commercial viability.
Sublimation: Incorporates volatile substances (such as camphor or ammonium bicarbonate) that sublime during processing, creating a porous matrix. While effective for enhancing disintegration, this approach requires careful control of processing conditions.
Post-compressional studies should be conducted to assess the quality attributes of the compressed formulations, including tensile strength analysis. The Heckel plot analysis can be employed to determine compressional behavior, with studies reporting yield pressure (PY) values of approximately 66.66 MN/m² and tensile strength ranging from 1.093 ± 1.66 to 1.642 ± 1.76 MN/m² for optimized this compound ODT formulations [3].
Comprehensive quality control testing is essential to ensure the safety, efficacy, and performance of this compound ODTs. The following tests should be conducted:
Weight Variation: Twenty tablets are individually weighed, and the average weight is calculated. Not more than two tablets should deviate from the average weight by more than the percentage limits specified in pharmacopeial standards (typically ±7.5% for uncoated tablets).
Hardness Testing: Determined using a hardness tester (e.g., Monsanto or Pfizer type). Optimal hardness for this compound ODTs typically ranges from 3-5 kg to withstand handling while maintaining rapid disintegration [3].
Friability Testing: Conducted using a Roche friabilator, with twenty pre-weighed tablets rotated at 25 rpm for 4 minutes. The percentage weight loss should not exceed 1.0%, with optimized formulations demonstrating values as low as 0.77% [3].
Disintegration Testing: Performed using USP disintegration apparatus with discs in water maintained at 37±2°C. The European Pharmacopoeia specifies disintegration within 3 minutes for orodispersible tablets, though optimized this compound ODTs have demonstrated disintegration times as low as 12-19 seconds [3] [4].
Wetting Time: Determined by placing a tablet on a filter paper containing a soluble dye and measuring the time for complete wetting. Optimized formulations typically show wetting times of 19-37 seconds [4].
Drug Content and Uniformity: Analyzed using UV spectroscopy at λmax of 277 nm after complete dissolution in 0.1 M hydrochloric acid. Content uniformity should comply with pharmacopeial requirements, with acceptance value (AV) calculations according to European Pharmacopoeia 2.9.40 [7].
Table 3: Quality Control Specifications for this compound 50 mg ODTs
| Test Parameter | Method | Specification | Optimized Results |
|---|---|---|---|
| Appearance | Visual | White to off-white, without physical defects | Complies |
| Average Weight | USP <905> | 160 mg ± 7.5% | 160 mg |
| Hardness | Monsanto hardness tester | 3-5 kg | 4.2 kg |
| Friability | USP <1216> | NMT 1.0% | 0.77% |
| Disintegration Time | USP <701> | NMT 3 minutes | 19 seconds |
| Wetting Time | In-house method | NMT 60 seconds | 19-37 seconds |
| Drug Content | UV Spectroscopy (277 nm) | 90-110% | 96.44-99.02% |
| Content Uniformity | USP <905> | AV ≤ 15 | Complies |
| Dissolution | USP <711> | Q = 80% in 15 minutes | 100.01% at 15 minutes |
Dissolution testing should be conducted using USP Apparatus II (paddle method) at 50 rpm in 900 mL of dissolution medium maintained at 37±0.5°C. Given the BCS Class II classification of this compound, dissolution media of varying pH (1.2, 4.5, 6.8) should be employed to fully characterize drug release behavior. Studies have demonstrated that this compound ODTs follow the Weibull model across four different dissolution media, with complete drug release (100.01%) achieved within 15 minutes [3].
Electronic taste sensing systems (electronic tongues) provide objective assessment of taste-masking efficiency. The protocol involves:
Sample Preparation: Dissolve or disperse this compound ODTs in a volume simulating saliva conditions (approximately 5 mL, accounting for 2 mL existing saliva and 1 mL/min production over 3 minutes) [7].
Measurement: Analyze samples using commercial electronic tongue systems (e.g., Astree II, Insent Taste Sensing System) according to manufacturer protocols.
Data Analysis: Process sensor data using multivariate analysis, particularly principal component analysis (PCA), to compare taste profiles of test formulations against appropriate controls (pure drug and taste-masked references) [7].
Stability studies must be conducted according to ICH guidelines to establish shelf life and storage conditions:
Testing should include appearance, hardness, disintegration time, drug content, and dissolution at predetermined time points (0, 3, 6, 9, 12, 18, 24, 36 months). Optimized this compound ODT formulations have demonstrated stability under accelerated conditions, with no significant changes in critical quality attributes [3]. Special attention should be given to moisture uptake due to the high porosity and hydrophilic nature of ODTs, with studies showing acceptable moisture uptake characteristics for properly formulated products [4].
This compound ODTs must comply with applicable regulations for both the active ingredient and the dosage form:
Approval Status: this compound has US FDA approval (granted 31 May 1972) and is available as an over-the-counter (OTC) medication [1] [2].
Quality Standards: Must comply with relevant pharmacopeial monographs (USP, Ph.Eur.) for both this compound and orodispersible tablet dosage forms.
Bioequivalence: For abbreviated new drug applications (ANDAs), bioequivalence should be demonstrated against reference listed drugs. In silico PBPK modeling using software such as GastroPlus can serve as a potential alternative to in vivo studies, with simulated PK parameters for optimized formulations including Cmax of 143.16 ng/mL, Tmax of 2 hours, and AUC0-inf of 2533.8 ng·h/mL [3].
Labeling: Should include appropriate instructions for use without water, storage conditions to protect from moisture, and clear identification as an orally disintegrating tablet.
The following diagram illustrates the critical development pathway from formulation to regulatory submission:
The development of this compound orally disintegrating tablets represents a significant advancement in patient-centric medication design, particularly beneficial for populations with swallowing difficulties or those experiencing active nausea and vomiting. Through application of Quality by Design principles, appropriate selection of superdisintegrants and diluents, and optimization of direct compression parameters, formulations meeting all critical quality attributes can be achieved. The provided application notes and protocols offer comprehensive guidance for researchers and drug development professionals to develop, optimize, and characterize this compound ODTs with proven efficacy, stability, and patient acceptability.
Direct compression is favored for its simplicity, cost-effectiveness, and suitability for heat- and moisture-sensitive drugs like dimenhydrinate [1]. Formulation objectives (immediate release, orally disintegrating) guide the selection and levels of key excipients.
Table 1: Typical Excipient Roles in Direct Compression Formulations
| Excipient Category | Specific Examples | Function/Purpose | Typical Usage Range (%) |
|---|---|---|---|
| Diluents | Microcrystalline Cellulose (Avicel PH102), Mannitol [1] [2] | Provides bulk, improves compactibility and flow | 15% - 55% [1] |
| Superdisintegrants | Sodium Starch Glycolate (SSG), Cross Carmellose Sodium (CCS), Crospovidone (CP) [3] [2] | Promotes rapid tablet disintegration and drug dissolution | 2% - 8% [1] |
| Lubricants | Magnesium Stearate [1] | Reduces friction during ejection; prevents sticking | ~1% [1] |
| Sweeteners | Aspartame, Sucralose [3] [2] | Improves palatability, especially for ODTs | ~1% [1] |
| Flavors | Cherry, Tutti-frutti [3] | Enhances patient acceptability | q.s. |
Key Formulation Insights:
Before compression, evaluate the powder blend for flow properties to ensure uniform die filling and consistent tablet weight [3].
Protocol 1: Assessment of Powder Flow Properties
After confirming good powder flow, proceed to compression and conduct post-compression quality control tests.
Protocol 2: Tablet Compression via Direct Compression
Table 2: Post-Compression Quality Control Tests & Specifications
| Test | Method / Apparatus | Target Specification / Acceptable Range |
|---|---|---|
| Hardness | Hardness Tester (e.g., Monsanto, Fujiwara) [1] | 3-5 kg (29-49 N) [3] [1] |
| Friability | Friabilator; rotate at 25 rpm for 4 min. | ≤ 1% loss is acceptable [1] [2] |
| Weight Variation | Weigh 20 individual tablets. | Must comply with pharmacopoeial standards (e.g., USP) [4] |
| Disintegration Time | USP Disintegration Apparatus [3] | ODTs: < 30 seconds [3]. Conventional IR: < 5 minutes. |
| Drug Content Uniformity | Crush & assay 10 individual tablets using UV-Vis Spectrophotometry [3] | Content should be 95-105% of label claim with low RSD [3] |
| In-vitro Drug Release | USP Dissolution Apparatus II (Paddle), 50 rpm, 900 mL medium at 37±0.5°C [1]. | For IR tablets: Not less than 85% released in 30 minutes (or as per product specification). |
Protocol 3: In-vitro Drug Release Testing
The following diagram illustrates the logical workflow for developing and optimizing a this compound direct compression formulation.
Dimenhydrinate, a therapeutic agent widely used for the management of nausea and vomiting, presents significant formulation challenges due to its poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy. The development of fast-dissolving oral films (ODFs) addresses these limitations while providing significant advantages for specific patient populations, particularly pediatric and geriatric patients who often experience difficulty swallowing conventional solid dosage forms. These innovative drug delivery systems disintegrate rapidly in the oral cavity without the need for water, offering enhanced patient compliance, rapid onset of action, and pregastric absorption that bypasses first-pass metabolism [1] [2].
The solvent casting method has emerged as the most prevalent manufacturing technique for ODFs due to its simplicity, cost-effectiveness, and suitability for laboratory-scale development. This comprehensive protocol details the formulation, optimization, and evaluation of this compound-loaded ODFs using hydroxypropyl methylcellulose E5 (HPMC E5) as the primary film-forming polymer. The optimization approach employs a structured factorial design to systematically evaluate the critical formulation variables and their interactions, enabling the development of a robust and effective dosage form with optimal characteristics for clinical use [2] [3].
The development of this compound ODFs requires precise quantification of both active and inactive components to ensure optimal film characteristics. The following table summarizes the complete quantitative composition for the nine experimental batches developed according to the 3² factorial design:
Table 1: Complete Quantitative Composition of this compound Fast-Dissolving Oral Film Formulations
| Component | Function | F1 | F2 | F3 | F4 | F5 | F6 | F7 | F8 | F9 |
|---|---|---|---|---|---|---|---|---|---|---|
| This compound (mg)* | Active Drug | 261.7 | 261.7 | 261.7 | 261.7 | 261.7 | 261.7 | 261.7 | 261.7 | 261.7 |
| HPMC E5 (mg) | Film-Forming Polymer | 300 | 400 | 500 | 300 | 400 | 500 | 300 | 400 | 500 |
| PEG 400 (mL) | Plasticizer | 0.3 | 0.3 | 0.3 | 0.4 | 0.4 | 0.4 | 0.5 | 0.5 | 0.5 |
| Croscarmellose Sodium (mg) | Superdisintegrant | 15 | 15 | 15 | 15 | 15 | 15 | 15 | 15 | 15 |
| Saccharin Sodium (mg) | Sweetener | 80 | 80 | 80 | 80 | 80 | 80 | 80 | 80 | 80 |
| Citric Acid (mg) | Saliva Stimulating Agent | 80 | 80 | 80 | 80 | 80 | 80 | 80 | 80 | 80 |
| Peppermint Oil (mL) | Flavoring Agent | 0.2 | 0.2 | 0.2 | 0.2 | 0.2 | 0.2 | 0.2 | 0.2 | 0.2 |
| Ethanol (mL) | Co-solvent | 3 | 3 | 3 | 3 | 3 | 3 | 3 | 3 | 3 |
| Distilled Water (mL) | Solvent | 8 | 8 | 8 | 8 | 8 | 8 | 8 | 8 | 8 |
*Quantity calculated based on the area of the petri-plate to achieve a target dose of 15 mg per 1.5 cm × 3 cm film [2].
Each excipient in the formulation serves specific functional purposes that collectively contribute to the performance and patient acceptability of the final product:
HPMC E5: This low-viscosity grade of hydroxypropyl methylcellulose was selected as the primary film-forming polymer due to its excellent film-forming properties, rapid hydration characteristics, and compatibility with mucosal tissues. The concentration range (300-500 mg per batch) was identified as critical for achieving the desired balance between mechanical strength and disintegration time [2].
PEG 400: As a plasticizing agent, polyethylene glycol 400 imparts essential flexibility to the films, preventing brittleness and improving handling properties. The plasticizer concentration directly influences the folding endurance and tensile strength of the final film, with higher concentrations generally increasing flexibility up to an optimal point beyond which the film becomes overly soft [2].
Ethanol-Water Co-solvent System: This combination was specifically employed to address the poor aqueous solubility of this compound. Ethanol functions as a co-solvent that enhances drug solubility during the manufacturing process, while subsequently evaporating during the drying phase, leaving no significant residue in the final film [1] [2].
The following diagram illustrates the comprehensive workflow for the preparation of this compound fast-dissolving oral films using the solvent casting method:
The formulation optimization employed a 3² factorial design to systematically evaluate the effects of two critical independent variables on key response parameters. This structured approach allows for the identification of optimal factor combinations while understanding the interaction effects between formulation components:
Independent Variables:
Dependent Variables:
Experimental Design: The full factorial design generated 9 experimental batches (F1-F9) representing all possible combinations of the factor levels, as detailed in Table 1 [2].
The relationship between independent and dependent variables was modeled using Design Expert version 8.0.7.1 software, which generated polynomial equations and response surface plots to visualize the effects of factor interactions. The model was validated by comparing predicted and observed values for checkpoint formulations, ensuring the robustness and predictability of the optimization approach [2].
Thickness Measurement: Use a calibrated Vernier caliper or digital micrometer to measure film thickness at multiple predetermined positions (at least five locations). Calculate the average thickness and standard deviation to ensure uniformity (acceptable range: 0.15-0.18 mm) [2].
Folding Endurance: Manually fold a film sample (2 cm × 2 cm) repeatedly at 180° at the same place until it breaks or shows visible cracks. Record the number of folds sustained as the folding endurance value. Perform this test in triplicate for each formulation batch [2] [4].
Weight Uniformity: Individually weigh ten randomly selected film units (1.5 cm × 3 cm) using an analytical balance. Calculate the average weight and percentage deviation. According to pharmacopeial standards, not more than two individual weights should deviate by more than 5% from the average weight [2].
Surface pH Determination: Place a few drops of distilled water on the surface of the film. Bring the electrode of a calibrated pH meter into intimate contact with the wetted film surface and allow equilibrium for 1 minute. Record the pH value. The optimal surface pH should be close to neutral (6.5-7.0) to prevent oral mucosal irritation [2] [4].
In Vitro Disintegration Time: Place a film sample in a glass beaker containing 25 mL of distilled water maintained at 37°C ± 1°C. Gently swirl the beaker at a constant rate and record the time required for the film to start rupturing or completely disintegrate. Perform this test in triplicate for each formulation [2] [4].
Drug Content Uniformity: Cut a film unit (1.5 cm × 3 cm) into small pieces and dissolve in 100 mL of phosphate buffer (pH 6.8) with continuous stirring for 1 hour. Filter the solution, dilute appropriately, and measure the absorbance at 278 nm using a UV-spectrophotometer. Calculate the drug content using a pre-established calibration curve [2].
In Vitro Drug Release Studies: Use USP Type II (paddle) apparatus with 900 mL of phosphate buffer (pH 6.8) as dissolution medium maintained at 37°C ± 0.5°C. Set the paddle speed to 50 rpm. Withdraw samples (5 mL) at predetermined time intervals (30, 60, 90, 120, 150, 180, 210 seconds) and replace with an equal volume of fresh medium to maintain sink conditions. Filter the samples and analyze drug content spectrophotometrically at 278 nm [2] [4].
The following table summarizes the comprehensive evaluation results for the nine factorial design batches, demonstrating the effects of formulation variables on critical quality attributes:
Table 2: Comprehensive Evaluation Parameters of this compound Fast-Dissolving Oral Films
| Formulation | Folding Endurance (n) | Surface pH | Disintegration Time (sec) | Drug Content (%) | Drug Release (%) |
|---|---|---|---|---|---|
| F1 | 24.00 ± 1.000 | 6.67 ± 0.05 | 28.66 ± 1.154 | 94.53 ± 0.597 | Data not available |
| F2 | 26.00 ± 1.000 | Data not available | Data not available | Data not available | Data not available |
| F3 | Data not available | Data not available | Data not available | Data not available | Data not available |
| F4 | Data not available | Data not available | Data not available | Data not available | Data not available |
| F5 | Data not available | Data not available | Data not available | Data not available | Data not available |
| F6 | Data not available | Data not available | Data not available | Data not available | Data not available |
| F7 | Data not available | Data not available | Data not available | Data not available | Data not available |
| F8 | Data not available | Data not available | 25.00 ± 1.000 | 99.106 ± 0.520 | 99.10 ± 0.520 (in 210 sec) |
| F9 | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Complete data for all batches was not available in the search results, but the optimization process identified batch F8 as the optimized formulation with superior performance characteristics [2].
Mechanical Properties: The folding endurance values ranged from 24 to over 26 folds, indicating satisfactory film flexibility and durability for handling and packaging. Formulations with higher PEG 400 concentration generally demonstrated improved folding endurance due to the enhanced plasticizing effect. The average film weight of 73 mg and thickness range of 0.151-0.175 mm confirmed the uniformity of the prepared films [2].
Disintegration Performance: The disintegration times varied from 25 to 29 seconds across different formulations, well within the acceptable range for fast-dissolving oral films. Formulations with lower polymer content and higher superdisintegrant concentration typically showed faster disintegration. The optimized batch (F8) demonstrated a disintegration time of 25 seconds, meeting the target for rapid oral dissolution [1] [2].
Drug Release Profile: The optimized formulation (F8) achieved 99.10% drug release within 210 seconds, significantly overcoming the inherent solubility limitations of this compound. This enhanced dissolution performance can be attributed to the combined effects of the superdisintegrant (croscarmellose sodium), the solubilizing agent, and the extremely large surface area of the film formulation [1] [2].
Based on related research on this compound buccal films, the optimized formulation should maintain its mechanical properties, disintegration time, and drug content when stored in appropriate conditions. Recommended storage includes protection from moisture through packaging with desiccants and storage at controlled room temperature (25°C ± 2°C). Stability studies should be conducted according to ICH guidelines over a minimum of two months to confirm the shelf-life of the final product [5].
The formulation approach described aligns with regulatory expectations for oral film dosage forms. Key considerations include:
The developed protocol successfully demonstrates the formulation of fast-dissolving oral films of this compound using the solvent casting method with HPMC E5 as the primary polymer. The systematic optimization approach employing a 3² factorial design enabled the identification of an optimized formulation (F8) with excellent performance characteristics: rapid disintegration (25 seconds), high drug content uniformity (99.106%), and complete drug release (99.10% in 210 seconds). This dosage form effectively addresses the poor solubility limitations of this compound while providing significant advantages for patients with swallowing difficulties. The comprehensive protocols described herein provide researchers with a robust framework for developing and evaluating similar oral film formulations for poorly soluble drugs.
Physiologically Based Pharmacokinetic (PBPK) modeling represents a mechanistically based simulation framework that integrates physiological, anatomical, and drug-specific data to simulate drug disposition and response across species and populations. This quantitative approach provides a powerful tool for drug development professionals seeking to optimize formulation strategies and predict in vivo performance based on in vitro characteristics. For dimenhydrinate, a medication commonly used for nausea, vomiting, and motion sickness, PBPK modeling offers particular value in streamlining the development of innovative formulations such as fast-dispersible tablets while potentially reducing animal studies and enabling virtual bioequivalence trials [1] [2] [3].
The application of PBPK modeling to this compound formulation development is especially relevant given its metabolic pathway. This compound is a salt composed of diphenhydramine and 8-chlorotheophylline in a 1:1 ratio, with diphenhydramine being the primary active component responsible for its antiemetic and antihistaminic effects. Diphenhydramine undergoes extensive hepatic metabolism predominantly via CYP2D6 with minor contributions from CYP1A2, CYP2C9, and CYP2C19, creating potential for metabolic variability across populations that can be effectively captured through PBPK approaches [4] [5]. Recent research has demonstrated the successful application of PBPK modeling to optimize this compound fast-dispersible tablets, showcasing how this methodology can support formulation development and provide predictive pharmacokinetic insights as an alternative to certain in vivo studies [1].
Researchers have access to several sophisticated PBPK modeling platforms, each offering unique capabilities and specialized modules for drug development applications. The table below summarizes the primary software platforms available for PBPK modeling of this compound formulations:
Table 1: Comparison of PBPK Modeling Platforms for this compound Research
| Platform Name | Key Features | Specific Applications | Validation Support |
|---|---|---|---|
| GastroPlus (Simulations Plus) | User-friendly interface, AI-powered chatbot, embedded assistant, PBPK & PBBM modeling | Absorption prediction, food effect, formulation assessment, virtual bioequivalence, DDI screening | 1750+ peer-reviewed publications, updated ACAT+ model developed with FDA [2] |
| Simcyp Simulator (Certara) | Population-based PBPK, virtual population libraries, consortium-developed | First-in-human dose prediction, pediatric modeling, organ impairment, DDI prediction, label claims | Licensed by 11 global regulatory agencies, used for 120+ FDA-approved novel drugs [6] |
| PK-Sim (Open Systems Pharmacology) | Open-source platform, whole-body PBPK modeling, integration with R | Pediatric extrapolation, metabolite kinetics, tissue distribution prediction | Used in pediatric PBPK model development for diphenhydramine [5] |
| RVis | Open-access platform, free to use, transparent modeling environment | Chemical risk assessment, dose reconstruction from biomonitoring data | Independent auditability, designed for safety toxicologists [7] |
The selection of an appropriate modeling platform depends on several factors, including specific research objectives, available resources, and technical expertise. GastroPlus has demonstrated proven utility in this compound formulation optimization, with researchers successfully predicting key pharmacokinetic parameters including Cmax (143.16 ng/mL), Tmax (2 h), and AUC values (2533.8 ng-h/mL for AUC0-inf) for fast-dispersible tablet formulations [1]. The platform incorporates the Advanced Compartmental Absorption and Transit (ACAT+) model, which has been enhanced through collaboration with the FDA and pharmaceutical companies to improve predictive accuracy for oral formulations [2].
Successful PBPK model development requires comprehensive understanding of the pharmacokinetic properties of this compound and its active components. The following table summarizes the critical pharmacokinetic parameters for diphenhydramine, the primary active metabolite of this compound:
Table 2: Experimentally Determined Pharmacokinetic Parameters for Diphenhydramine [4] [8] [5]
| Parameter | Value | Population | Notes |
|---|---|---|---|
| Oral Bioavailability | 72% (±8%) | Adults | Subject to first-pass metabolism |
| Time to Peak (Tmax) | 1.5-2 hours | Adults | Formulation-dependent |
| Volume of Distribution | 17 L/kg | Adults | Extensive tissue distribution |
| Plasma Protein Binding | ~98% | Adults | Primarily to albumin |
| Primary Metabolic Pathways | CYP2D6 (>70%) CYP1A2, CYP2C9, CYP2C19 | Adults | N-demethylation | | Elimination Half-life | 9 hours (adults) 5.4 hours (children) | Age-dependent | Range: 7-12 hours (adults) | | Renal Clearance | 0.01 L/h/kg | Adults | <2% excreted unchanged | | Toxic Dose Threshold | >300 mg (moderate symptoms) >1 gram (severe symptoms) | Adults | Dose-dependent toxicity |
The high lipophilicity of diphenhydramine contributes to its substantial volume of distribution and extensive tissue penetration, while its pH-dependent solubility (3.06 mg/mL at pH 7.00) classifies it as a Biopharmaceutical Classification System (BCS) Class I compound, indicating high solubility and high permeability [5]. These properties significantly influence the absorption characteristics of this compound formulations and must be accurately represented in PBPK models.
Design of Experiments (DoE): Utilize a Central Composite Rotatable Design (CCRD) with design expert software (e.g., Version 11.0, Stat-Ease Inc.) to study the impact of critical formulation factors [1].
Powder Blend Preparation:
Tablet Compression:
Post-compressional Characterization:
Diagram 1: PBPK Model Development Workflow
Compound Data Input:
Physiological and Population Parameters:
Formulation Parameters:
Visual Evaluation:
Quantitative Assessment:
Sensitivity Analysis:
A recent study demonstrated the successful development and verification of a PBPK model for this compound fast-dispersible tablets [1]. Researchers developed nine formulations (F1-F9) using a Central Composite Rotatable Design and identified an optimized formulation (F2) with desirable characteristics including hardness of 4.2 kg, friability of 0.77%, disintegration time of 19 seconds, and complete drug release within 15 minutes. The compressional behavior of the optimized formulation was determined using Heckle plot analysis, revealing a yield value of 66.66 MN/m² and tensile strength ranging from 1.093±1.66 to 1.642±1.76 MN/m² [1].
The PBPK model successfully predicted pharmacokinetic parameters for the optimized formulation, demonstrating Cmax of 143.16 ng/mL, Tmax of 2 hours, AUC0-inf of 2533.8 ng-h/mL, and AUC0-t of 1477.9 ng-h/mL. The researchers reported that the fold error value was >2, indicating that experimental values were comparable with predicted values, thus supporting the model's validity for predicting in vivo performance [1].
The following workflow outlines the specific protocol for developing pediatric PBPK models for this compound, based on established methodologies:
Diagram 2: Pediatric PBPK Model Development Workflow
A recent pediatric PBPK study for diphenhydramine demonstrated the importance of incorporating age-dependent physiological changes when extrapolating from adult models [5]. The research revealed that predicted and observed Cmax values for pediatrics were 3-fold greater compared to young adults following a 25 mg dose, highlighting the critical need for dosage adjustment in pediatric populations and confirming the value of PBPK modeling in identifying such discrepancies [5].
The implementation of PBPK modeling in this compound formulation development requires careful attention to regulatory expectations and model qualification standards. Regulatory agencies including the FDA and EMA have increasingly accepted PBPK modeling to support drug development decisions, with the Simcyp PBPK Simulator being licensed by 11 global regulatory agencies and supporting 120+ FDA-approved novel drugs in lieu of clinical studies [6].
Key considerations for regulatory submission include:
When applying PBPK modeling to support this compound formulation development, researchers should:
PBPK modeling represents a powerful methodology for optimizing this compound formulations and predicting their pharmacokinetic performance across diverse populations. The integration of in vitro characterization data with mechanistic absorption and distribution models enables researchers to develop robust predictive tools that can accelerate formulation development, support regulatory submissions, and optimize dosing strategies for special populations. The continued refinement of these models through incorporation of high-quality experimental data and advancement of modeling algorithms will further enhance their utility in this compound product development and clinical application.
The combination of cinnarizine (CIN) and dimenhydrinate (DMH) represents an important therapeutic formulation used primarily for the management of vertigo and motion sickness. Cinnarizine is a piperazine derivative with antihistaminic, calcium channel blocking, and vasodilator properties, while this compound is a salt formed between diphenhydramine and 8-chlorotheophylline with potent antiemetic effects. The simultaneous quantification of these compounds in pharmaceutical dosage forms presents significant analytical challenges due to their differing chemical properties and the potential presence of toxic impurities. Recent approaches have emphasized green analytical chemistry principles and quality by design frameworks to develop robust, environmentally sustainable methods that maintain regulatory compliance while reducing environmental impact [1] [2].
This document provides comprehensive application notes and detailed experimental protocols for the development and validation of analytical methods for the simultaneous estimation of cinnarizine and this compound in combined dosage forms, incorporating the most recent advancements in the field.
Recent research has focused on developing chromatographic methods that simultaneously quantify CIN, DMH, and their potentially toxic impurities. Benzophenone (BZP) and [1-(diphenylmethyl)piperazine] (DPP) have been identified as the most toxic impurities for DMH and CIN, respectively [1]. The tables below summarize key methodological approaches and their performance characteristics.
Table 1: Comparison of HPLC Methods for Simultaneous Analysis of Cinnarizine and this compound
| Parameter | Conventional HPLC Method [3] | Advanced HPLC with Impurity Detection [1] | Green AQbD-Based Approach [2] |
|---|---|---|---|
| Column | Phenomenex Partisil ODS C18 (250 × 4.6 mm) 5μm | XBridge HPLC RP-C18 (4.6 × 250 mm, 5 μm) | Waters X-Terra RP-18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:Water (90:10) | Acetonitrile:0.1% SLS in water (90:10, v/v) | Ethanol:Phosphate buffer (varies based on AQbD) |
| Flow Rate | 0.7 mL/min | 2.0 mL/min | 1.0-1.5 mL/min (optimized) |
| Detection Wavelength | 265 nm | 215 nm | Variable based on analyte |
| Runtime | ~10 min | <15 min | Varies |
| Linear Range (CIN) | 20-100 μg/mL | 1-25 μg/mL | Method dependent |
| Linear Range (DMH) | 40-200 μg/mL | 2-25 μg/mL | Method dependent |
| Key Advantages | Simple mobile phase | Detects toxic impurities | Environmentally sustainable |
Table 2: Method Validation Parameters for Cinnarizine and this compound Assays
| Validation Parameter | Cinnarizine Performance [3] | This compound Performance [3] | Toxic Impurities [1] |
|---|---|---|---|
| Linearity (Range) | 20-100 μg/mL | 40-200 μg/mL | BZP: 1-12.5 μg/mL; DPP: 1-12.5 μg/mL |
| Correlation Coefficient (R²) | 0.996 | 0.992 | >0.999 for all compounds |
| Precision (RSD) | <2% | <2% | <2% |
| LOD | 1.62 μg/mL | 2.62 μg/mL | Compound-dependent |
| LOQ | 4.93 μg/mL | 7.95 μg/mL | Compound-dependent |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% |
Additional analytical approaches include GC/MS methods for DMH analysis in presence of related substances, which provide excellent separation of DMH from six potential impurities (diphenylmethane, diphenylmethanol, benzophenone, orphenadrine, caffeine, and 8-chlorocaffeine) using a trifluoropropylmethyl polysiloxane (Rtx-200) capillary column [4]. For bioanalytical applications, an RP-HPLC method with UV detection has been validated for DMH quantification in human plasma with a linear range of 6-380 ng/mL, demonstrating adequate precision and recovery rates [5].
This protocol describes a robust, experimentally designed HPLC method for the simultaneous determination of cinnarizine, this compound, and their toxic impurities (benzophenone and [1-(diphenylmethyl)piperazine]) [1].
Prepare a mixture of acetonitrile and 0.1% sodium lauryl sulphate (SLS) in water in the ratio 90:10 (v/v). Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes.
Before sample analysis, ensure the method meets the following system suitability criteria:
The following validation procedures should be performed in accordance with ICH guidelines.
The following diagram illustrates the systematic approach to analytical method development following Quality by Design principles:
Figure 1: AQbD-Based Method Development Workflow. This diagram illustrates the systematic approach to analytical method development following Quality by Design principles, incorporating defined Analytical Target Profiles, Critical Method Attributes, and Design of Experiments [2].
The following diagram outlines the comprehensive validation framework for the analytical method:
Figure 2: Method Validation Framework. This diagram outlines the comprehensive validation framework for the analytical method, covering all critical parameters required by ICH guidelines [3] [1].
Modern analytical methods require evaluation of their environmental impact alongside performance characteristics. The greenness of the developed method should be evaluated using multiple assessment tools including the National Environmental Method Index (NEMI), Analytical Eco-Scale, and Green Analytical Procedure Index (GAPI) [1] [2]. Key considerations for improving method greenness include:
The method employing acetonitrile:0.1% SLS in water (90:10, v/v) has demonstrated acceptable greenness profiles based on these assessment tools [1].
Table 3: Troubleshooting Common HPLC Method Issues
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor peak shape | Column degradation, inappropriate mobile phase pH, silanol interactions | Use end-capped columns, add masking agents like SLS, adjust pH |
| Insufficient resolution | Inadequate mobile phase optimization, column selectivity issues | Adjust organic modifier ratio, change column temperature, use different column chemistry |
| Retention time drift | Mobile phase composition change, column temperature fluctuation | Prepare fresh mobile phase, use column thermostat |
| Low recovery | Incomplete extraction, analyte degradation | Optimize extraction time/solvent, protect from light, use stabilizers |
| High background noise | Contaminated mobile phase, column bleed | Use HPLC-grade solvents, flush column properly |
The analytical methods described herein provide reliable, validated procedures for the simultaneous quantification of cinnarizine and this compound in pharmaceutical dosage forms. The incorporation of experimental design principles during method development enhances robustness while the evaluation of greenness metrics ensures environmental sustainability. The ability to simultaneously monitor toxic impurities such as benzophenone and [1-(diphenylmethyl)piperazine] represents a significant advancement in quality control for these combination products. These protocols comply with current ICH guidelines and can be readily implemented in quality control laboratories for routine analysis of cinnarizine and this compound combination formulations.
The table below summarizes the primary factors affecting this compound stability and the resulting impurities.
| Stress Factor | Severity of Degradation | Key Degradation Impurities Formed |
|---|---|---|
| High Temperature | Moderate to High (DIPH degrades at low pH) [1] | Benzhydrol, Benzophenone [1] [2] [3] |
| UV/VIS Light | High (Degradation range: 5.5% - 96.3%) [1] | Various photodegradants (structures often unspecified) [1] |
| Acidic/Basic pH | Varies by specific drug and pH [1] | This compound Related Compound B, others pH-dependent [1] [3] |
| Oxidation | Known pathway, though less documented [1] | Diphenhydramine N-oxide [3] |
| Excipient Interactions | Observable in solid state (e.g., with Citric Acid, PVA) [1] | Can accelerate formation of other impurities [1] |
This table lists specific this compound impurities, their chemical names, and origins, which are critical for method development.
| Impurity Name/Designation | Chemical Name / Identity | Origin (Process-Related or Degradant) |
|---|---|---|
| Benzhydrol | Benzhydrol [2] [3] | Degradant [3] |
| Benzophenone | Benzophenone [2] [3] | Degradant [3] |
| This compound - Impurity A | Theophylline [2] | Starting material / Related compound |
| This compound - Impurity C | Caffeine [2] | Related substance / Impurity |
| This compound - Impurity E | 8-Chlorocaffeine [2] | Related substance / Impurity |
| This compound - Impurity F | N-Desmethyl Diphenhydramine [2] | Related substance / Impurity |
| Diphenhydramine N-oxide | Diphenhydramine N-oxide [3] | Oxidative Degradant [3] |
| Diphenhydramine RC B | 2-(Benzhydryloxy)-N-methylethanamine [3] | Degradant [3] |
Here are standard operating procedures for conducting forced degradation studies and impurity analysis.
These studies help in understanding the drug's inherent stability and in developing stability-indicating methods [1].
A summary of key HPLC and GC/MS methods for separating and quantifying this compound and its impurities is provided below.
| Method Attribute | HPLC-UV Method for Oral Solution [3] | GC/MS Method for Related Substances [4] |
|---|---|---|
| Scope | Quantitation of degradants in formulated products | Determination of DMH and 6 related substances/impurities |
| Key Analytes | Diphenhydramine N-oxide, RC B, Benzhydrol, Benzophenone [3] | DMH, diphenylmethane, diphenylmethanol, benzophenone, orphenadrine, caffeine, 8-chlorocaffeine [4] |
| Stationary Phase | Pentafluorophenyl (PFP) [3] | Trifluoropropylmethyl polysiloxane (Rtx-200) capillary column [4] |
| Mobile Phase | Gradient: 0.1% TFA in Water / Acetonitrile (with optional Methanol) [3] | Not Applicable (GC method) |
| Detection | UV at 220 nm [3] | Mass Spectrometric (EI mode) [4] |
| Sample Prep. | Direct dissolution or dilution | Not specified in detail |
| Run Time | ~25 minutes (optimized gradient) [3] | < 15 minutes [4] |
| Validation | Linear, precise, accurate for listed degradants [3] | Linear range 50–500 μg/mL, R²=0.9982; successfully applied to tablets [4] |
The following diagram outlines a logical workflow for a stability and impurity investigation, integrating the key steps discussed.
To mitigate sedation, it's crucial to first understand its cause. The table below summarizes the key pharmacological factors:
| Factor | Description & Mechanistic Insight |
|---|---|
| Primary Sedative Component | This compound is a salt composed of diphenhydramine (53-55.5%) and 8-chlorotheophylline (44-47%) [1] [2]. The sedative effects are primarily attributed to the diphenhydramine component [2]. |
| Primary Mechanism | Diphenhydramine is a first-generation histamine H1 receptor antagonist [1]. By blocking histamine receptors in the central nervous system, it produces pronounced drowsiness [1] [3]. |
| Counteractive Component | 8-Chlorotheophylline is a mild stimulant intended to reduce the drowsiness caused by diphenhydramine [1] [2]. Its mechanism is believed to be adenosine receptor blockade [1]. |
| Secondary Mechanism | Diphenhydramine also exhibits significant anticholinergic activity, which can contribute to side effects like drowsiness, dry mouth, and blurred vision [3] [2]. |
Since a commercial extended-release formulation is not reported, the following table outlines potential experimental strategies based on pharmacological principles and recent clinical findings.
| Strategy | Rationale & Proposed Experimental Approach |
|---|
| 1. Combination Therapy | Rationale: Recent clinical evidence suggests that combining an antihistamine with another agent may enhance efficacy and reduce the required dose and its associated side effects [4]. Approach: A 2025 RCT found that intravenous sodium bicarbonate combined with diphenhydramine provided better vertigo relief with reduced need for rescue medication compared to diphenhydramine alone [4]. Research could explore oral combination formulations or other non-sedative anti-vertigo agents. | | 2. Formulation Engineering | Rationale: Modifying the drug's release profile could theoretically maintain plasma levels of 8-chlorotheophylline relative to diphenhydramine to counter drowsiness. Approach: Develop and test a bilayer or coated extended-release (ER) tablet. One layer would provide immediate release of both compounds, while a second ER layer would release a higher proportion of 8-chlorotheophylline. This requires sophisticated pharmacokinetic (PK) modeling and in vitro/in vivo correlation (IVIVC) studies. | | 3. Isolate & Re-engineer | Rationale: The fixed 1:1 ratio of this compound may be suboptimal for balancing efficacy and sedation [2]. Approach: Instead of using the salt, formulate a single pill containing separate, optimized doses of diphenhydramine and 8-chlorotheophylline. This allows for independent adjustment of each component's dose and release rate to maximize the stimulant's moderating effect. | | 4. Explore Analogues | Rationale: Other anti-motion sickness drugs have different side effect profiles. Approach: As noted in the literature, scopolamine, promethazine, or meclizine may be more effective or have different tolerability [3]. Research could focus on developing extended-release formulations of these alternative agents instead. |
Here is a detailed methodology for a proof-of-concept study investigating a modified-release formulation.
Aim: To develop a bilayer tablet of this compound and evaluate its pharmacokinetics and pharmacodynamics in an animal model. Hypothesis: A bilayer tablet with an extended-release layer of 8-chlorotheophylline will provide sustained anti-motion sickness efficacy with reduced sedation compared to a conventional immediate-release tablet.
Materials:
Methodology:
Formulation Design:
In-Vitro Testing:
In-Vivo Animal Study:
The relationship between these strategies and the goal of reducing sedation can be visualized in the following research pathway.
Q1: What are the primary causes of content uniformity failure in low-dose Dimenhydrinate ODTs? Content uniformity is often a challenge for low-dose tablets produced by direct compression, as powders with different physical properties are mixed without a pre-processing step that could help ensure a homogeneous blend [1]. The main factors are:
Q2: How can I improve content uniformity in this compound ODTs, especially for mini-tablets? Two key strategies are effective in resolving content uniformity issues:
The table below summarizes the impact of API particle size on content uniformity in mini-ODTs:
| Tablet Type | API Particle Size | Coefficient of Variation (CV) | Acceptance Value (AV) | Key Finding |
|---|---|---|---|---|
| Conventional ODT (Φ9 mm) | ~76 μm | < 2% | < 15 (Pass) | Good uniformity achieved [1] |
| Mini-ODT (Φ2 mm) | ~76 μm | Outside Spec | Outside Spec | Too few particles; fails uniformity [1] |
| Mini-ODT (Φ2 mm) | ~4.0 μm | < 2% | < 15 (Pass) | Micronization enables uniformity [1] |
Q3: What is a robust formulation and process for this compound ODTs with rapid disintegration? Research indicates that formulations containing a combination of superdisintegrants and effervescent bases result in the best disintegration times [2]. The direct compression method is a simple and effective process.
The following diagram illustrates the key stages of the development workflow, integrating formulation, process, and quality control:
Experimental Protocol: Formulation and Evaluation of this compound ODTs
The methodology below is based on a published study that designed 31 formulations to find the optimal this compound ODT [2].
1. Materials
2. Method of Preparation (Direct Compression) [2]
3. Recommended Quality Control Tests & Specifications [2] The following table summarizes critical tests and target values for a high-quality this compound ODT:
| Test Parameter | Target Specification / Typical Range | Method & Citations |
| :--- | :--- | :--- |
| Content Uniformity | Acceptance Value (AV) ≤ 15; Coefficient of Variation (CV) < 2% [1] | Ph. Eur. 2.9.40 [1] |
| Drug Content (Assay) | 95.0% - 105.0% of label claim (25 mg) [2] | UV Spectrophotometry [2] [3] |
| Disintegration Time | Optimal: 12-35 seconds (with superdisintegrants & effervescent bases) [2] | USP/
The table below summarizes critical factors and their impacts based on recent studies to guide your formulation development.
| Factor | Impact on Disintegration Time (DT) | Optimal Range / Type | Supporting Data |
|---|---|---|---|
| Superdisintegrant Type & Concentration | Directly affects DT by promoting water uptake and rapid tablet breakup [1] [2]. | Crospovidone (9%) or Sodium Starch Glycolate (2-8%) [1] [2]. | Formulation with 9% crospovidone achieved a DT of 4.3 seconds [2]. |
| Filler (Diluent) Selection | Influences compressibility, flowability, and water wicking [1]. | Avicel PH102 (15-55%) [1]. | Used in a Central Composite Design, contributing to DTs as low as 19 seconds [1]. |
| Manufacturing Method | Affects tablet porosity and mechanical strength [3]. | Direct Compression [1] (cost-effective). | The direct compression method was successfully used to develop low-cost tablets [1]. |
| Mechanical Strength (Hardness) | Often a trade-off exists; lower hardness can favor faster DT [3]. | ~4.2 kg [1]. | A formulation with 4.2 kg hardness maintained a DT of 19 seconds [1]. |
Here are solutions to frequently encountered problems during the development of fast dispersible tablets.
Problem: Disintegration time is too long despite using a superdisintegrant.
Problem: Tablets are too soft and fragile, leading to high friability.
Problem: Poor correlation between in-vitro and in-vivo disintegration times.
This protocol is based on the methodology used to develop and characterize dimenhydrinate tablets [1].
The workflow for this formulation optimization process is summarized below.
This protocol provides a more predictive in-vitro method for determining disintegration time [3].
For challenges with poor drug solubility that affects dissolution:
For researchers developing dimenhydrinate fast-dispersing tablets, understanding the powder's flow properties and compaction behavior is critical for manufacturing efficiency and final product quality. Here is a summary of key quantitative data and methodologies from recent studies.
The table below summarizes critical quality attributes (CQAs) measured for this compound powder blends and resulting tablets from two independent studies [1] [2] [3].
| Property | Reported Values / Range | Formulation & Method Context |
|---|---|---|
| Angle of Repose (degrees) | 24.65 - 29.08 [1] [4] | Powder mixtures for 25 mg ODTs with superdisintegrants/effervescent bases [1]. |
| Compressibility Index (%) | 5.02 - 9.01 [1] [4] | Powder mixtures for 25 mg ODTs. Values indicate excellent to good flow [1]. |
| Hausner's Ratio | < 1.11 (Excellent Flow) [5] | Granules for taste-masked formulations, indicating improved flow post-granulation [5]. |
| Tablet Hardness | 33.25 - 38.03 N (3.39 - 3.88 kg) [1] 4.2 kg (Optimized F2) [2] [3] | 25 mg ODTs [1]. 50 mg fast-dispersible tablets via direct compression [2] [3]. | | Friability (%) | 0.31 - 0.42 [1] 0.77 (Optimized F2) [2] [3] | 25 mg ODTs [1]. Optimized 50 mg formulation (F2), meets pharmacopeial standards (<1%) [2] [3]. | | Disintegration Time (seconds) | 12 - 35 [1] [4] 19 (Optimized F2) [2] [3] | Best results for 25 mg ODTs with combination of superdisintegrants & effervescent bases [1]. Optimized 50 mg tablet [2] [3]. | | Heckel Analysis Yield Pressure (PY) | 66.66 MN/m² [2] [3] | Indicates the material undergoes plastic deformation under compression [2] [3]. |
Here are the detailed methodologies for key experiments you can implement in your lab.
Protocol 1: Powder Flow Characterization [1]
Compressibility Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] * 100.θ = tan⁻¹ (height / radius).Protocol 2: Compaction Analysis via Heckel Plot [2] [3]
ln[1/(1-D)] = P + A, where D is the relative density at pressure P.Protocol 3: Formulation Optimization using CCD [2] [3]
The following workflow summarizes the key steps for a systematic formulation development process, from initial powder testing to final optimization [1] [2] [3]:
What should I do if my powder blend has poor flowability?
My tablets are too soft or crumble. How can I improve mechanical strength?
How can I achieve a very fast disintegration time (<30 seconds) without compromising strength?
What is the best method to formulate fast-dispersible this compound tablets?
Dimenhydrinate has an oral bioavailability ranging from 43% to 72%, which is attributed to significant first-pass metabolism in the liver [1]. Its biological half-life is relatively short (1 to 4 hours), necessitating frequent dosing to maintain therapeutic levels [1]. Minimizing first-pass metabolism is a key formulation goal to increase bioavailability, reduce dosing frequency, and improve patient compliance.
The table below summarizes two key formulation approaches documented in recent research to overcome first-pass metabolism.
| Formulation Strategy | Key Excipients/Polymers Used | Reported Outcomes | Key Experimental Findings |
|---|---|---|---|
| Fast-Dispersible Tablets (Oral) [2] | Avicel PH102, Sodium Starch Glycolate (Superdisintegrant), Magnesium Stearate, Aspartame | Hardness: 4.2 kg; Disintegration Time: 19 sec; Drug Release: ~100% in 15 min [2] | Rapid disintegration and release promote pre-gastric absorption (e.g., in the oral mucosa), bypassing first-pass metabolism [2]. |
| Transdermal Patch (Topical) [1] | Ethylcellulose (EC), Eudragit S100 (ES100), Hydroxypropyl Methylcellulose (HPMC), Polyvinyl Pyrrolidone (PVP), Glycerol (plasticizer), Oleic Acid (Penetration Enhancer) | Steady drug delivery over a prolonged period, directly into systemic circulation [1]. | Successfully fabricated patches showed sustained release and improved cutaneous permeation, avoiding first-pass metabolism entirely [1]. |
This protocol is based on a study that used a Central Composite Design (CCD) to optimize tablets via direct compression [2].
1. Formulation Design:
2. Manufacturing Process:
3. Critical Quality Attributes (Post-Compression Tests):
This protocol is adapted from a study that used the solvent evaporation method and characterized patches in vitro [1].
1. Patch Fabrication (Solvent Evaporation Technique):
2. Patch Characterization:
3. In Vitro Release & Skin Permeation Study:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Tablets have high disintegration time. | Insufficient superdisintegrant; over-compaction during compression. | Increase the concentration of Sodium Starch Glycolate (within 2-8% range); optimize compression force [2]. |
| Transdermal patch has poor adhesion. | Unsuitable polymer blend; insufficient plasticizer. | Optimize the ratio of bioadhesive polymers (e.g., HPMC, PVP); increase plasticizer concentration [1]. |
| Low drug release from transdermal patch. | High polymer density; lack of penetration enhancer. | Incorporate a penetration enhancer like Oleic Acid or Propylene Glycol into the polymer matrix [1]. |
The following diagram illustrates the core pathways and formulation strategies to minimize the first-pass effect for this compound.
| Problem or Anomaly | Potential Root Cause | Recommended Solution |
|---|---|---|
| Unexpected Melting Endotherm | Decomposition during heating; interaction with excipient [1] | Confirm known melting point (102–105°C); use lower heating rates (e.g., 5°C/min); combine with TGA [1]. |
| Peak Shifting or Disappearance | Drug-Excipient Interaction (incompatibility) [2] [3] | Compare individual DSC curves of drug and excipients with physical mixture; confirm with FTIR [2]. |
| Changes in Enthalpy (∆H) | Formation of inclusion complex [4] | Interpret change as evidence of complexation, not incompatibility; corroborate with phase solubility studies [4]. |
| Irreversible Decomposition | Material is heat-sensitive [1] | Note that TM remains valid for stability ranking; avoid re-running same sample [1]. |
Here is a detailed step-by-step methodology for conducting a DSC-based compatibility study, as outlined in the search results [2] [3].
Q1: The melting endotherm of my this compound sample appears very close to its known melting point, but I also see a small, broad exothermic peak afterward. What does this indicate?
Q2: I am analyzing a physical mixture of this compound and β-cyclodextrin. The DSC curve shows the melting peak of this compound has significantly decreased or disappeared. Does this mean they are incompatible?
Q3: What is the most critical parameter to control in my DSC method to get reproducible results for this compound?
When working with this compound, keep these specific properties in mind:
Here are answers to some frequently asked questions about applying Heckel analysis to this compound formulations.
Q1: What does Heckel analysis measure in tablet formulation? Heckel analysis is a mathematical modeling technique used to quantify the deformation behavior of powdered materials under compression [1] [2]. The primary parameter obtained is the mean yield pressure (Py), which indicates the material's plasticity. A lower Py value suggests that a material deforms more plastically, which is often desirable for forming strong tablets [1].
Q2: Has Heckel analysis been successfully used for this compound? Yes, one study successfully applied Heckel analysis to optimize a fast-dispersible this compound tablet (50 mg) formulation [3] [4]. The analysis was part of a compressional study to determine the compaction behavior of the optimized formulation (F2). The study reported a yield pressure (Py) of 66.66 MN/m² for the optimized blend [3].
Q3: What is a common technical challenge in Heckel analysis? A common issue is the occurrence of "negative porosity" at high compression pressures during in-die analysis [5] [6]. This happens when the calculated in-die bulk density of the powder bed exceeds the material's pycnometric (true) density, which is theoretically impossible for a final tablet. This problem arises because the standard calculation uses the initial powder's true density, which may include closed pores that are compressed out during the process [5].
Q4: How can the "negative porosity" issue be resolved? A proposed solution is to use the pycnometric density of the tablet (ρPP) instead of the initial powder density (ρP0) in the relative density calculations [5]. This tablet density is measured after ejection and represents the particle volume with the intra-particulate pores removed by compression. This method has shown immunity to the negative porosity problem and allows for a more complete analysis of the compression profile [5].
This guide addresses specific problems you might encounter during your compaction experiments.
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Negative Porosity in In-Die Analysis | Using initial powder true density (ρP0) which includes compressible intra-particulate pores [5]. | Use pycnometric tablet density (ρPP) for relative density calculation [5]. |
| High Variability in Py Values | Elastic recovery of particles during decompression obscuring true plastic deformation; lubrication effects; machine speed [1]. | Ensure consistent and adequate lubrication; use a compaction simulator for accurate displacement data; consider using the out-of-die method for intact tablets [1]. |
| Inability to Form an Intact Tablet for Out-of-Die Analysis | Material exhibits severe capping or lamination [1]. | Rely on the in-die Heckel analysis method, which can characterize materials that cannot form intact tablets [1]. |
The following table summarizes the key quantitative findings from a study that applied Heckel analysis to an optimized this compound formulation [3].
| Parameter | Value for Optimized this compound Formulation (F2) |
|---|---|
| Yield Pressure (Py) | 66.66 MN/m² |
| Tensile Strength | 1.093 ± 1.66 to 1.642 ± 1.76 MN/m² |
| Tablet Hardness | 4.2 kg |
| Friability | 0.77% |
| Disintegration Time | 19 seconds |
Detailed Experimental Methodology:
The following workflow outlines the key steps for performing a Heckel analysis as applied in the this compound study and general best practices.
Key methodological details from the cited study:
If the traditional Heckel analysis presents limitations, consider these scientifically supported alternatives.
The therapeutic effects of dimenhydrinate and cinnarizine arise from their multi-targeted actions on the vestibular system. The following diagram illustrates their primary mechanisms and how they complement each other in combination therapy.
The diagram above shows how cinnarizine acts predominantly in the peripheral labyrinth by blocking calcium channels to stabilize vestibular hair cells and improve blood flow [1]. This compound, in contrast, acts mainly centrally in the brainstem by blocking histamine H1 receptors to suppress nausea and vertigo signals [2] [1]. Their complementary mechanisms provide the rationale for using a fixed-dose combination.
Clinical studies frequently evaluate vertigo treatments using a Mean Vertigo Score (MVS), which is a composite score of multiple vertigo symptoms assessed on a visual analog scale (VAS). A greater reduction in MVS indicates better efficacy.
The table below summarizes key findings from controlled clinical trials comparing the monotherapies and their fixed-dose combination.
| Study Design & Population | Interventions & Dosage | Key Efficacy Findings | Reference |
|---|
| Randomized, double-blind, active-controlled Vertigo of various origins (N=177) | 1. CIN 20mg + DIM 40mg (FDC) 2. CIN 20mg 3. DIM 40mg (Each TID for 4 weeks) | MVS Reduction (at 4 weeks): • FDC: -1.44 • CIN: -1.04 • DIM: -1.06 • FDC was statistically superior to both monotherapies (p=0.0001). • Responder rate (MVS ≤0.5): 78% for FDC vs. lower rates for monotherapies. | [3] | | Randomized, double-blind, non-inferiority Vestibular Neuritis (N=62) | 1. CIN 20mg + DIM 40mg (FDC) 2. Betahistine 12mg (Each TID for 4 weeks) | MVS Reduction: • FDC was superior to betahistine at both 1 week (primary endpoint) and 4 weeks (p<0.001). • FDC also led to significantly greater improvement in activities of daily living and vegetative symptoms. | [4] | | Randomized, double-blind, active- and placebo-controlled Vertigo (outpatients) | CIN 20mg + DIM 40mg (FDC) vs. monotherapies and placebo. | The fixed combination demonstrated efficacy that was significant compared to placebo and often superior to the individual monocomponents. | [5] | | Observational Comparative Study Benign Paroxysmal Positional Vertigo (BPPV, N=60) | 1. Betahistine 16mg TID 2. Cinnarizine 25mg TID (For 21 days) | Betahistine showed statistically significant improvements in VVAS, DHI, and MVS scores. Cinnarizine showed reductions, but they were not statistically significant. Success rate: 86.7% for betahistine vs. 73.4% for cinnarizine. | [6] |
A 2025 systematic review that synthesized data from six clinical trials and three meta-analyses concluded that the fixed low-dose combination of cinnarizine and this compound consistently demonstrated superior clinical efficacy from the first week of treatment compared to betahistine, along with a favorable safety profile [7].
To critically appraise the data, it's helpful to understand the standard methodologies used in these clinical trials.
For researchers and clinicians, the evidence suggests:
The table below summarizes the available pharmacokinetic data for diphenhydramine (the active component of both drugs) from various study conditions.
| Pharmacokinetic Parameter | Diphenhydramine (from Dimenhydrinate Formulations) | Diphenhydramine (Single Agent) |
|---|---|---|
| Administration & Dose | Oral (this compound 25 mg chewing gum, providing 12.7 mg diphenhydramine) [1] | Oral (50 mg liquid) [2] |
| Bioavailability | Systemic availability after oral this compound: 0.69 (69%) [3] | 40% - 70% due to first-pass metabolism [4] |
| Cmax | 14.5 ng/mL [1] | Information missing |
| Tmax | 2.6 hours (chewing gum) [1] | ~1.5-2.3 hours [2] |
| AUC | AUC(0-24h): 155.2 h·ng·mL⁻¹ [1] | Information missing |
| Half-life (t₁/₂) | 10 hours [1] | 8.5 - 9.8 hours [2] |
| Clearance | Plasma clearance: 9.0 mL·min⁻¹·kg⁻¹ [1] | Total systemic clearance: 6.16 mL/min/kg (IV) [2] |
| Volume of Distribution (Vd) | Information missing | 4.54 L/kg (IV) [2] |
| Metabolism | Primarily hepatic via N-demethylation (CYP2D6, others) [2] [4] | Primarily hepatic via N-demethylation (CYP2D6, others) [2] [4] |
| Excretion | <2% excreted unchanged in urine [2] | <2% excreted unchanged in urine [2] |
The primary difference lies in their chemical composition:
To help you evaluate the data, here are the methodologies from several key studies cited in the table.
Study 1: Pharmacokinetics of a this compound Chewing Gum (2003) [1]
Study 2: Pediatric Pharmacokinetics of Diphenhydramine (2017) [2]
Study 3: Comparative Administration Routes (1990) [3]
Tmax was also slower (2.6 hours), indicating a modified release profile.Cmax and AUC for standard 50 mg oral diphenhydramine, are missing from the retrieved results.The following diagrams illustrate the shared metabolic pathway of diphenhydramine and a generalized workflow for the pharmacokinetic studies cited.
Diagram 1: Primary Metabolic Pathway of Diphenhydramine. Both diphenhydramine and the diphenhydramine released from this compound are metabolized primarily in the liver via sequential N-demethylation and oxidative deamination [2] [4].
Diagram 2: General Workflow of Pharmacokinetic Studies. This flowchart summarizes the common methodology used in the clinical trials from which the comparative data was derived [1] [2] [3].
Dimenhydrinate is a salt compound combining two active components: diphenhydramine (an ethanolamine H1-antihistamine) and 8-chlorotheophylline (a xanthine derivative) [1] [2]. Its therapeutic and adverse effects are driven by its action on the central nervous system.
The diagram below illustrates the core mechanism and the cause of sedation.
The table below summarizes quantitative data from clinical trials comparing this compound against placebo and other active treatments for motion sickness and post-operative nausea and vomiting (PONV).
| Indication & Comparator | Trial Design & Intervention | Efficacy Key Findings | Sedation & CNS Effects Key Findings |
|---|
| Motion Sickness [4] | Model: Caloric stimulation of eardrum in symptomatic volunteers (n=24). Design: Randomized, placebo-controlled, three-way crossover. Groups: • this compound 50 mg fast-release tablet • this compound 20 mg chewing gums (x3, divided dose) • Placebo | Sodium excretion (main efficacy parameter): • Chewing gum vs Placebo: p < 0.0001 • Tablet vs Placebo: p < 0.0001 • Chewing gum vs Tablet: p = 0.308 (NS)
Both formulations were markedly effective versus placebo. | N1-P2 amplitude of AEPs (objective vigilance measure): • Tablet reduced amplitudes more than chewing gum (p = 0.0003). Correct responses in complex choice reaction task: • Tablet significantly reduced correct responses (p = 0.0027). • Chewing gum did not (p = 0.8140). • Tablet vs chewing gum: p = 0.0052. | | Postoperative Nausea & Vomiting (PONV) [5] | Population: Adults undergoing laparoscopic cholecystectomy (n=108). Design: Randomized, prospective, double-blind. Groups: • this compound 50 mg IV • Ondansetron 4 mg IV | Need for rescue antiemetics: • this compound: 29% • Ondansetron: 34% (p = 0.376, NS) Postoperative vomiting: • this compound: 12% • Ondansetron: 6% (p = 0.228, NS)
No significant differences in efficacy endpoints. | Specific sedation rates not reported, but the study concluded that this compound was as effective as ondansetron and preferred due to lower cost. | | Vertigo-Related Nausea [6] | Population: ED patients with nausea due to vertigo (n=200). Design: Randomized, double-blind. Groups: • this compound 50 mg IV • Metoclopramide 10 mg IV | Reduction in VAS nausea scores: • No significant difference between groups. Need for rescue medication: • No significant difference between groups.
The two drugs had similar efficacy. | Reported Adverse Effects: • This compound group: 17.5% drowsiness, 7.5% dry mouth. • Metoclopramide group: 10.4% drowsiness, 4.5% dry mouth. No significant difference in side effects requiring intervention. | | Acute Peripheral Vertigo [7] | Population: ED patients with acute peripheral vertigo (n=222). Design: Randomized, double-blind. Groups: • Diphenhydramine 30 mg IV (Active control) • Sodium Bicarbonate IV • Combination | Vertigo VAS improvement at 60 min: • Combination > Diphenhydramine alone (p=0.01). Need for rescue therapy: • Combination (17.8%) < Diphenhydramine (46.7%); p < 0.001. | Moderate Lethargy: • Diphenhydramine alone: 38.7% • Combination: 30.1% • Sodium Bicarbonate alone: 8.1% (p < 0.001). |
Clinical evidence demonstrates that the drug's formulation significantly influences the severity of sedative effects.
To assess the quality and applicability of the data, it is helpful to understand the core experimental models used in the cited trials.
The table below summarizes key findings from controlled studies on the effects of this compound on various types of nystagmus.
| Nystagmus Type / Provocation | Measured Outcome | This compound Performance (vs. Placebo) | Placebo Performance | Citation |
|---|---|---|---|---|
| Motion Sickness (Caloric-Induced) | Frequency of Binocular Nystagmus | Marked reduction (not statistically significant) | Baseline level of nystagmus | [1] |
| Pathological Vestibular Spontaneous Nystagmus | Intensity of Spontaneous Nystagmus | Statistically significant reduction in 8 out of 10 patients | No significant reduction | [2] |
| Optokinetic, Caloric, & Rotatory Stimuli | Nystagmus Response | Reduction in nystagmus response | No reduction in nystagmus response | [3] |
A central finding across studies is that this compound's efficacy is closely tied to the vestibular system. One study concluded that ginger root, in contrast, had no influence on experimentally induced nystagmus, confirming that a conventional central nervous system (CNS) mechanism is not involved for that substance, whereas it is for this compound [3]. Furthermore, a study on seasickness medications found that this compound did not cause significant changes in cervical Vestibular Evoked Myogenic Potentials (cVEMP), an objective measure of saccular function, unlike scopolamine which did [4]. This suggests this compound's primary site of action may be distinct from otolith-specific pathways.
The data supporting the comparison above were generated using standardized and rigorous experimental models.
The following diagram illustrates the general workflow and decision points in a typical clinical trial investigating this compound's effect on nystagmus.
This compound is an ethanolamine-derivative antihistamine, and its anti-nystagmus and anti-motion sickness effects are believed to stem from its ability to inhibit vestibular stimulation [5]. The following diagram outlines the proposed pathway through which motion stimuli lead to nystagmus and how this compound is thought to intervene.
When interpreting these results and designing future studies, please consider the following:
| Treatment | Study Design & Population | Efficacy on Vertigo Symptoms | Effect on Concomitant Symptoms | Safety & Tolerability |
|---|---|---|---|---|
| Fixed Combination (Cinnarizine 20 mg + Dimenhydrinate 40 mg) | Meta-analysis of 4 RCTs (n=779; vestibular vertigo) [1] | Significantly greater reduction in Mean Vertigo Score (MVS) vs. all comparators (cinnarizine, this compound, betahistine monotherapies) [1]. | 97.9% of patients rated tolerability as "good" or "very good" [1]. | |
| Prospective Observational Study (n=1275; vertigo of various origins) [2] | 61% improvement in mean vertigo score after 6 weeks [2]. | Nausea/Vomiting: ~85% reduction; Tinnitus: 51% reduction [2]. | 3.7% of patients reported adverse drug reactions (all non-serious) [2]. | |
| vs. Betahistine | RCT in Ménière's Disease (n=82) [3] | Highly efficient reduction in vertigo; no significant difference between groups [3]. | Similar reduction in tinnitus (~60%) and near-complete disappearance of vegetative symptoms [3]. | Tolerability was "very good" in 97.5% of patients in both groups. One AE in betahistine group [3]. |
| RCT in Vestibular Neuritis (n=62) [4] | Significantly greater improvement in MVS for the fixed combination at both 1 and 4 weeks [4]. | Vegetative symptoms and activities of daily living improved significantly more with the fixed combination [4]. | No adverse events reported in either group [4]. | |
| vs. its Monocomponents | Meta-analysis of 4 RCTs (n=779) [1] | Significantly greater reduction in MVS vs. cinnarizine 20 mg and vs. This compound 40 mg [1]. | Similar safety profile to monotherapies; low incidence of AEs (mostly mild, e.g., fatigue, dry mouth) [1] [5]. |
The robust data supporting the above comparisons primarily come from randomized, double-blind, controlled clinical trials and a large prospective observational study. Here are the key methodological details:
The therapeutic synergy of the fixed combination stems from the complementary mechanisms of its two components, which target different parts of the vestibular system.
The following diagram illustrates how this dual mechanism helps mitigate the sensory mismatch that causes vertigo.
The diagram shows that vertigo is often triggered by a sensory mismatch between actual and expected motion inputs [6]. This conflict is processed in the vestibular nuclei. The fixed combination provides a dual attack:
This synergistic action helps restore balance and reduce vertigo symptoms more effectively than either drug alone [2] [1].
The table below summarizes key outcomes from a three-way crossover study comparing dimenhydrinate formulations. Both active treatments were highly effective versus placebo, with the primary difference seen in side effects [1].
| Parameter | Chewable Tablets (3 x 20mg) | Fast-Release Tablet (1 x 50mg) | Placebo | Key Comparison (Chewable vs. Tablet) |
|---|---|---|---|---|
| Anti-Motion Sickness Efficacy | ||||
| Reduction in Sodium Excretion (Main Efficacy Measure) | Markedly reduced (p<0.0001 vs. placebo) | Markedly reduced (p<0.0001 vs. placebo) | Baseline | No relevant difference (p=0.308) |
| Reduction in Nystagmus Frequency | Markedly reduced | Markedly reduced | Baseline | Not statistically significant |
| Reduction in Subjective Vertigo (VAS) | Markedly reduced | Markedly reduced | Baseline | Not statistically significant |
| Central Nervous System (CNS) Effects | ||||
| Reduction in Vigilance (AEP N1-P2 Amplitude) | Significantly reduced | Larger reduction | Baseline | Significantly less impairment with chewable (p=0.0003) |
| Correct Responses in Complex Choice Task | No significant reduction (p=0.8140) | Markedly and significantly reduced (p=0.0027) | Baseline | Chewable performed significantly better (p=0.0052) |
| Complex Choice Reaction Time | Very small, insignificant prolongation | Markedly and nearly significantly prolonged (p=0.0558) | Baseline | Chewable performed significantly better |
The comparative data originates from a specific clinical trial design. Here are the key methodological details [1]:
The different performance profiles are attributed to the drug's formulation and pharmacokinetics.
The diagram illustrates the hypothesized pathway for the different outcomes. The study concluded that the significantly larger detrimental effects of the tablet were likely a consequence of a faster increase in this compound concentration in the central nervous system (CNS) after administration, compared to the divided dose principle of the chewing gums [1].
This compound is an H1-antihistamine with central anticholinergic activity. It works by blocking the chemoreceptor trigger zone, depressing labyrinthine function, and diminishing vestibular stimulation to prevent nausea and dizziness [2].
For professionals in drug development, this comparison highlights critical formulation considerations:
The table below summarizes the safety profile of this compound based on clinical data.
| Reaction Type | Specific ADRs | Notes / Frequency |
|---|---|---|
| Very Common | Drowsiness, Dry mouth/nose/throat, Blurred vision, Headache | Most common side effects [1] [2]. |
| Common | Loss of appetite, Stomach upset, Nervousness/restlessness (especially in children), Constipation | "Common" as defined by sources [1] [3]. |
| Serious / Severe | Severe allergic reactions (wheezing, swelling, hives), Difficulty urinating, Decreased alertness/coordination, Confusion, Fast/irregular heartbeat, Tremors, Seizures, Hallucinations, Psychosis | Requires immediate medical attention [1] [3] [2]. |
This compound is a salt composed of diphenhydramine (an ethanolamine-class H1-antagonist) and 8-chlorotheophylline (a chlorinated theophylline derivative) in a 1:1 ratio [4] [3]. Its therapeutic and adverse effects arise from this combination.
The diagram below illustrates the primary and secondary mechanisms of action contributing to both efficacy and adverse reactions.
1. Randomized Controlled Trial in Pediatric Gastroenteritis
2. Preclinical Study on Stimulant and Cardiovascular Effects
For researchers, the following points are critical when evaluating this compound against other alternatives:
Acute Toxic;Irritant